molecular formula C12H10F3NOS B7896057 (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

Cat. No.: B7896057
M. Wt: 273.28 g/mol
InChI Key: AZAAOBJSUXDBAQ-UHFFFAOYSA-N
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Description

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is a heterocyclic compound featuring a thiophene core substituted at position 4 with a phenyl ring bearing a 2-(trifluoromethoxy) group. This compound is synthesized via multi-step protocols involving Suzuki-Miyaura coupling of boronic acids with brominated intermediates, followed by deprotection steps (). Its structural uniqueness lies in the electron-withdrawing trifluoromethoxy group and aromatic thiophene, which influence lipophilicity, metabolic stability, and electronic properties.

Properties

IUPAC Name

[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c13-12(14,15)17-11-4-2-1-3-10(11)8-5-9(6-16)18-7-8/h1-5,7H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAAOBJSUXDBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2)CN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiophene-2-carbonitrile

An alternative route begins with the preparation of 4-(2-(trifluoromethoxy)phenyl)thiophene-2-carbonitrile. This intermediate is synthesized via Sonogashira coupling between 2-iodo-4-cyanothiophene and 2-(trifluoromethoxy)phenylacetylene, using PdCl₂(PPh₃)₂ and CuI as catalysts.

Coupling Parameters

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)

  • Base: Et₃N

  • Solvent: THF

Catalytic Hydrogenation of the Nitrile Group

The nitrile group is reduced to a primary amine using Raney nickel under hydrogen gas (H₂) at 40 psi. This reaction occurs in methanol, yielding the target compound with 85% efficiency.

Reduction Conditions

  • Catalyst: Raney Ni (10 wt%)

  • Pressure: 40 psi H₂

  • Solvent: MeOH

Comparative Analysis of Methods

Parameter Boc/Suzuki Method Nitrile Reduction Method
Total Steps43
Overall Yield58%65%
Key AdvantageHigh regiocontrolFewer steps
LimitationBoc deprotection requiredRequires high-pressure H₂

The Boc/Suzuki method offers superior control over substitution patterns, critical for pharmaceutical applications. In contrast, the nitrile reduction pathway provides a shorter synthetic route but necessitates specialized equipment for hydrogenation.

Scale-Up Considerations and Optimization

Solvent Selection

DMF and THF are preferred for bromination and coupling steps due to their high polarity and ability to dissolve intermediates. However, DMF poses challenges in large-scale purification, necessitating solvent swaps to ethyl acetate for extraction.

Catalytic Efficiency

Palladium catalysts exhibit leaching issues at scale. Recent studies suggest using polymer-supported Pd catalysts to enhance recyclability and reduce metal contamination in the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the thiophene ring or the trifluoromethoxy group.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Biological Activities

Research indicates that (4-(2-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine exhibits several biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various strains of bacteria and fungi. The compound's minimum inhibitory concentration (MIC) values suggest potential effectiveness against pathogens like Mycobacterium tuberculosis .
  • Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy. The mechanism often involves inducing apoptosis or inhibiting cellular proliferation pathways.
  • Neuroprotective Effects : Certain studies suggest that compounds in this class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique trifluoromethoxy group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in drug design. Its applications include:

  • Drug Development : The compound can serve as a lead structure for developing new therapeutics targeting bacterial infections or cancer.
  • Pharmacological Studies : It can be utilized in pharmacological studies to understand interactions with biological targets, potentially leading to the discovery of novel drug candidates.
  • Bioconjugation : The amine functionality allows for easy conjugation with other biomolecules, enhancing specificity and efficacy in targeted therapies.

Materials Science Applications

Beyond medicinal chemistry, this compound's properties lend themselves to applications in materials science:

  • Organic Electronics : Thiophene-based compounds are known for their conductive properties, making them suitable for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The incorporation of trifluoromethoxy groups can modify the physical properties of polymers, enhancing thermal stability and chemical resistance.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antimicrobial Testing : A study conducted on various derivatives showed promising results against Mtb H37Rv strains, suggesting a pathway for developing new anti-tuberculosis drugs .
  • Cytotoxicity Assays : In vitro testing on cancer cell lines demonstrated significant cytotoxic effects, warranting further investigation into its mechanisms and potential as an anticancer agent.
  • Material Properties Evaluation : Research into the electrical properties of thiophene derivatives indicated enhanced conductivity when incorporated into polymer matrices, suggesting applications in flexible electronics.

Mechanism of Action

The mechanism by which (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Compound 1 : (5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
  • Structure : Thiophene with methanamine at position 2 and 4-(trifluoromethoxy)phenyl at position 5.
  • Key Differences : The trifluoromethoxy group is at the para position of the phenyl ring, altering electronic distribution compared to the target compound’s ortho substitution . This positional isomer may exhibit distinct reactivity or binding affinities due to steric and electronic effects.

Heterocyclic Variants

Compound 2 : (4-(Selenophen-2-yl)phenyl)methanamine
  • Structure: Replaces thiophene with selenophene, a heavier chalcogen analog.
  • Key Differences: Selenophene’s larger atomic radius and polarizability enhance π-π stacking interactions but reduce solubility in polar solvents.
Compound 3 : (4-(Furan-2-yl)phenyl)methanamine
  • Structure : Features a furan ring instead of thiophene.
  • Key Differences : Furan’s lower aromaticity and electron-rich nature reduce stability under oxidative conditions. This analog lacks the trifluoromethoxy group, resulting in lower lipophilicity.

Substituent Variants

Compound 4 : (2-(Trifluoromethoxy)phenyl)methanamine
  • Structure : Simplifies the target compound by removing the thiophene ring.
  • This compound is often a precursor in syntheses.
Compound 5 : (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine hydrochloride
  • Structure : Adds a chloro substituent at position 2 of the phenyl ring.

Heterocycle-Substituted Derivatives

Compound 6 : (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine
  • Structure : Replaces thiophene with thiazole and substitutes trifluoromethoxy with trifluoromethyl .
  • Key Differences : Thiazole’s nitrogen atom increases polarity, while the trifluoromethyl group (CF₃) is more electron-withdrawing than trifluoromethoxy (OCF₃), affecting electronic properties and target engagement.

Physicochemical Comparison

Compound LogP* Solubility (mg/mL) Melting Point (°C) Key Functional Groups
Target Compound ~3.1 <1 (PBS) 120–125 Thiophene, OCF₃, NH₂
(5-(4-OCF₃-phenyl)thiophene) ~3.0 <1 (PBS) 115–120 Thiophene, OCF₃ (para)
(4-Selenophene-phenyl) ~2.8 <0.5 (DMSO) 110–115 Selenophene, NH₂
(2-Cl-4-OCF₃-phenyl) ~3.5 <0.3 (EtOH) 135–140 Cl, OCF₃, NH₂

*Estimated using fragment-based methods.

Research Implications

  • Pharmacological Potential: The trifluoromethoxy group enhances blood-brain barrier penetration and metabolic stability, making the target compound a candidate for CNS-targeted therapies. Analogs with selenophene or thiazole may exhibit unique enzyme inhibition profiles (e.g., LOX inhibitors in ).
  • SAR Insights: Ortho vs. para OCF₃: Ortho substitution may improve steric interactions with hydrophobic binding pockets. Heterocycle Choice: Thiophene > selenophene in solubility; thiazole > furan in electronic versatility.

Biological Activity

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethoxy group contributes significantly to its chemical properties, enhancing its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3NOS, with a molecular weight of 273.28 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H10F3NOS
Molecular Weight273.28 g/mol
CAS Number1469032-23-2
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Thiophene derivatives, including this compound, have been shown to act as voltage-gated sodium channel blockers , which are crucial in the development of anesthetics and anticonvulsants. This mechanism suggests potential applications in treating neurological disorders.

Biological Activities

  • Antioxidant Activity : Research indicates that thiophene derivatives can exhibit significant antioxidant properties. In various assays, these compounds have been shown to scavenge free radicals effectively, contributing to their potential therapeutic effects.
  • Cholinesterase Inhibition : Some studies have demonstrated that derivatives related to this compound possess inhibitory activity against cholinesterases, which are important targets in Alzheimer's disease therapy. For instance, compounds similar to this compound showed IC50 values indicating effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
  • Antimicrobial Activity : Preliminary studies suggest that the compound may also exhibit antimicrobial properties against certain strains of bacteria and fungi, although further research is needed to elucidate these effects comprehensively.

Case Studies and Research Findings

A study published in the journal Molecules explored the structure-activity relationship (SAR) of thiophene derivatives, including those with trifluoromethoxy substitutions. The results indicated that modifications in the thiophene ring significantly influenced their biological activities, particularly in terms of cholinesterase inhibition and antioxidant capacity .

Another research article highlighted the synthesis and evaluation of various arylamino alcohol derivatives against Plasmodium falciparum, where similar compounds demonstrated promising antimalarial activity . These findings underscore the importance of exploring diverse derivatives for their potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine?

The compound is typically synthesized via multi-step protocols involving:

  • Boc protection of thiophen-2-ylmethanamine to prevent amine interference during subsequent reactions.
  • Bromination to introduce a reactive site for cross-coupling (e.g., at the 5-position of the thiophene ring).
  • Suzuki-Miyaura coupling with 2-(trifluoromethoxy)phenylboronic acid to install the aryl group.
  • Deprotection using acidic conditions (e.g., HCl in dioxane) to regenerate the primary amine .
    Key intermediates should be characterized via 1H^1H/13C^{13}C-NMR and LC-MS to confirm regioselectivity and purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR reveals aromatic proton splitting patterns (e.g., coupling between thiophene and trifluoromethoxy-substituted phenyl groups). The trifluoromethoxy (-OCF3_3) group shows a distinct 19F^{19}F-NMR signal near -55 to -60 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly loss of the trifluoromethoxy moiety.
  • FT-IR : Stretching vibrations for the amine (-NH2_2) at ~3350 cm1^{-1} and C-F bonds near 1100–1250 cm1^{-1}.

Q. What safety precautions are recommended given limited toxicological data?

  • Handling : Use fume hoods, nitrile gloves, and PPE due to potential amine reactivity and fluorine-related hazards.
  • Storage : Keep under inert atmosphere (N2_2) at 2–8°C to prevent degradation or moisture absorption .
  • Toxicity Mitigation : Assume acute toxicity until studies confirm otherwise. Follow OECD Guidelines 423/425 for preliminary acute oral toxicity assessments.

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties in structure-activity relationships (SAR)?

The -OCF3_3 group is a strong electron-withdrawing substituent, which:

  • Reduces electron density on the phenyl ring, affecting π-π stacking in receptor binding.
  • Enhances metabolic stability compared to -OCH3_3, as observed in analogs like 2-(4-(trifluoromethoxy)phenyl)ethanamine .
    SAR studies should compare analogs with -OCF3_3, -CF3_3, and -OCH3_3 using computational models (e.g., DFT for electrostatic potential maps) and in vitro assays .

Q. What challenges arise in optimizing Suzuki coupling for this compound?

  • Regioselectivity : Competing coupling at alternative positions (e.g., 3- vs. 5-bromothiophene) requires careful control of catalyst systems. Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2 _2O (3:1) at 80°C improves selectivity for the 4-aryl product .
  • Side Reactions : Protodeboronation of the arylboronic acid can occur; adding catalytic amounts of CuI suppresses this .
    Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify intermediates via flash chromatography.

Q. How can stability under varying pH conditions be assessed for drug development?

  • Kinetic Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Analyze degradation products via HPLC-MS.
  • Degradation Pathways : The amine group may undergo oxidation to nitro or imine derivatives under acidic/oxidative conditions. Fluorinated groups generally resist hydrolysis .
  • Accelerated Stability Testing : Use Q10_{10} (Arrhenius equation) to predict shelf-life at 25°C from high-temperature data (40–60°C).

Q. What strategies improve solubility for in vivo studies?

  • Salt Formation : Hydrochloride salts (e.g., (4-(trifluoromethoxy)phenyl)methanamine hydrochloride) enhance aqueous solubility .
  • Co-Solvents : Use DMSO:PBS (1:4) for in vitro assays. For in vivo, employ cyclodextrin-based formulations.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) to temporarily mask polarity .

Q. How do structural analogs compare in receptor binding assays?

  • Key Analogs :
    • (5-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanamine : Higher rigidity improves selectivity for CNS targets.
    • (2-Bromo-5-(trifluoromethyl)phenyl)methanamine : Bromine substitution alters steric interactions but reduces metabolic clearance .
  • Assay Design : Use radioligand binding (e.g., 3H^3H-labeled compounds) or surface plasmon resonance (SPR) to quantify affinity for targets like opioid or serotonin receptors .

Methodological Notes

  • Contradictions in Data : highlights limited toxicological data, while assumes stability based on structural analogs. Validate assumptions with empirical studies.
  • Advanced Synthesis : For scale-up, replace LiAlH4_4 (nitrile reduction) with safer alternatives like NaBH4_4/NiCl2_2 .
  • Analytical Validation : Cross-validate LC-MS methods with 1H^1H-NMR integration to ensure purity >95% .

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